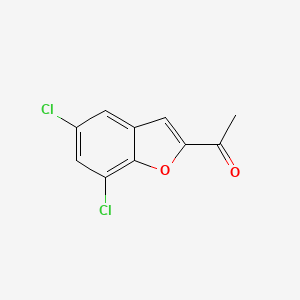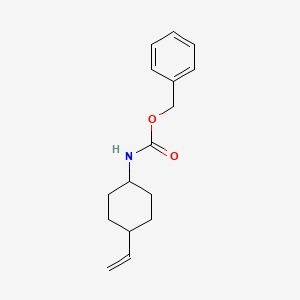
Tert-butyl 4-(4-(1-methyl-1H-1,2,4-triazol-3-YL)phenyl)-3,6-dihydropyridine-1(2H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-(4-(1-methyl-1H-1,2,4-triazol-3-YL)phenyl)-3,6-dihydropyridine-1(2H)-carboxylate: is a complex organic compound that features a triazole ring, a phenyl group, and a dihydropyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-(4-(1-methyl-1H-1,2,4-triazol-3-YL)phenyl)-3,6-dihydropyridine-1(2H)-carboxylate typically involves multiple steps, including the formation of the triazole ring, the attachment of the phenyl group, and the construction of the dihydropyridine ring. Common synthetic routes may include:
Formation of the Triazole Ring:
Attachment of the Phenyl Group: This step may involve a Suzuki coupling reaction, where a boronic acid derivative of the phenyl group is coupled with a halogenated triazole.
Construction of the Dihydropyridine Ring: The Hantzsch dihydropyridine synthesis is a common method, involving the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The dihydropyridine ring can undergo oxidation to form pyridine derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and receptor binding. Its triazole ring is known to interact with various biological targets, making it useful in drug discovery.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The dihydropyridine moiety is a common feature in calcium channel blockers, which are used to treat hypertension and other cardiovascular diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it a valuable component in various applications.
作用機序
The mechanism of action of Tert-butyl 4-(4-(1-methyl-1H-1,2,4-triazol-3-YL)phenyl)-3,6-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. The dihydropyridine ring can interact with calcium channels, affecting ion transport and cellular signaling pathways.
類似化合物との比較
Similar Compounds
- Tert-butyl 4-(4-(1-methyl-1H-1,2,4-triazol-5-YL)phenyl)-3,6-dihydropyridine-1(2H)-carboxylate
- Tert-butyl 4-(4-(1-methyl-1H-1,2,3-triazol-3-YL)phenyl)-3,6-dihydropyridine-1(2H)-carboxylate
- Tert-butyl 4-(4-(1-methyl-1H-1,2,4-triazol-3-YL)phenyl)-3,6-dihydropyridine-1(2H)-carboxamide
Uniqueness
The uniqueness of Tert-butyl 4-(4-(1-methyl-1H-1,2,4-triazol-3-YL)phenyl)-3,6-dihydropyridine-1(2H)-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring, phenyl group, and dihydropyridine moiety allows for diverse interactions and applications, setting it apart from similar compounds.
特性
CAS番号 |
1184174-05-7 |
|---|---|
分子式 |
C19H24N4O2 |
分子量 |
340.4 g/mol |
IUPAC名 |
tert-butyl 4-[4-(1-methyl-1,2,4-triazol-3-yl)phenyl]-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C19H24N4O2/c1-19(2,3)25-18(24)23-11-9-15(10-12-23)14-5-7-16(8-6-14)17-20-13-22(4)21-17/h5-9,13H,10-12H2,1-4H3 |
InChIキー |
ZMEFJYOTZBWNSI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=C(C=C2)C3=NN(C=N3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


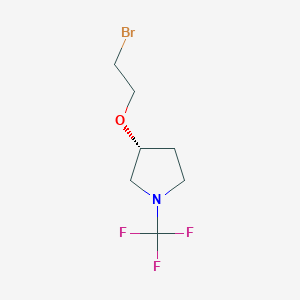

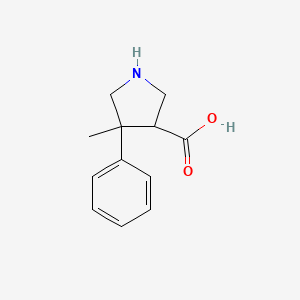
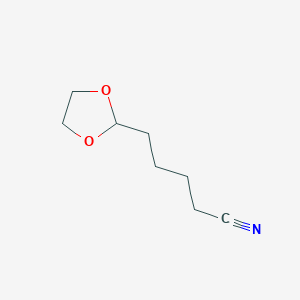
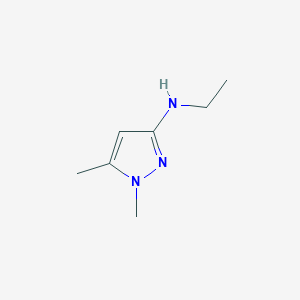
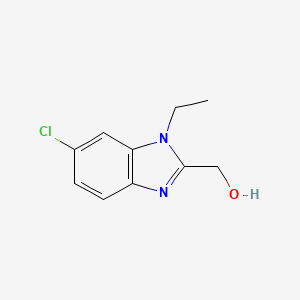
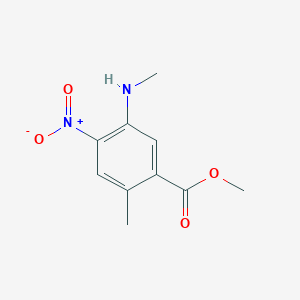
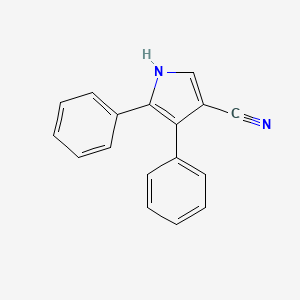
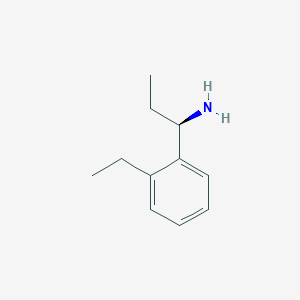
![Tert-butyl {1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}carbamate](/img/structure/B13975160.png)

